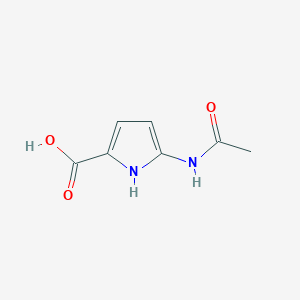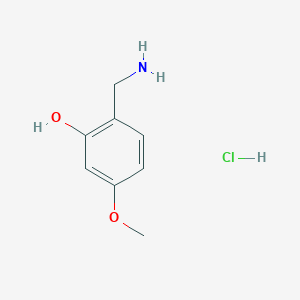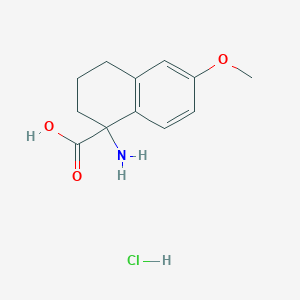
5-乙酰氨基-1H-吡咯-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Acetamido-1H-pyrrole-2-carboxylic acid, also known as APICA, is a naturally occurring compound with potential implications in various fields of research and industry. It is a derivative of Pyrrole-2-carboxylic acid, an organic compound with the formula HNC4H3CO2H . The molecular formula of 5-Acetamido-1H-pyrrole-2-carboxylic acid is C7H8N2O3 and it has a molecular weight of 168.15 g/mol.
Synthesis Analysis
The synthesis of pyrrole derivatives involves various methods. One such method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another approach involves the use of bio-renewable feedstocks like cellulose and chitin . By analyzing existing knowledge on chemical reactions in large databases, several promising synthetic routes were shortlisted, with the reaction of D-glucosamine and pyruvic acid being the most interesting to make pyrrole-2-carboxylic acid (PCA) .科学研究应用
化学合成
5-乙酰氨基-1H-吡咯-2-羧酸及其衍生物在化学合成中发挥着重要作用。例如,Δ1-吡咯啉-5-羧酸酯的合成涉及 γ,γ-二甲氧羰基-γ-乙酰氨基丁醛,它水解后生成 Δ-吡咯啉-5-羧酸(Strecker,1971)。
抗癌和抗菌活性
与5-乙酰氨基-1H-吡咯-2-羧酸相关的5-氧代吡咯烷衍生物已被研究其潜在的抗癌和抗菌活性。由1-(4-乙酰氨基苯基)-5-氧代吡咯烷羧酸合成的化合物对A549细胞和多重耐药金黄色葡萄球菌菌株显示出有希望的活性(Kairytė等,2022)。
酶促合成和纯化
Δ1-吡咯啉-5-羧酸(P5C)的酶促合成,它是脯氨酸、鸟氨酸和谷氨酸代谢中的中间体,已有报道。该方法提供了P5C的生物活性l-立体异构体,为相关化合物的生物应用提供了见解(Smith等,1977)。
芳香米中的生物合成
5-乙酰氨基-1H-吡咯-2-羧酸衍生物,特别是2-乙酰-1-吡咯啉,已被确认为芳香米品种中的主要风味化合物。对这些化合物在水稻愈伤组织中的生物合成机制的研究揭示了代谢途径和Δ1-吡咯啉-5-羧酸等前体在风味发展中的作用的重要见解(Huang等,2008)。
杀虫活性
已经合成并评估了含有N-吡啶基吡唑羧酰胺的新型乙酰氨基衍生物,其结构与5-乙酰氨基-1H-吡咯-2-羧酸相关,以了解其杀虫活性。一些化合物对小菜蛾表现出很强的杀虫活性(Kang等,2013)。
作用机制
Target of Action
It’s known that pyrrole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, a related class of compounds, are known to interact with their targets and cause a variety of changes, leading to diverse biological activities .
Biochemical Pathways
It’s worth noting that pyrrole-2-carboxylic acid can be synthesized from cellulose and chitin-based feedstocks .
Result of Action
Related indole derivatives have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
未来方向
生化分析
Biochemical Properties
5-Acetamido-1H-pyrrole-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as pyrrole-2-carboxylate decarboxylase, which catalyzes the decarboxylation of pyrrole-2-carboxylate to pyrrole . This interaction is essential for the compound’s role in metabolic pathways, where it acts as a substrate for enzymatic reactions. Additionally, 5-Acetamido-1H-pyrrole-2-carboxylic acid can interact with proteins and other biomolecules, influencing their structure and function through binding interactions.
Cellular Effects
The effects of 5-Acetamido-1H-pyrrole-2-carboxylic acid on various cell types and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, 5-Acetamido-1H-pyrrole-2-carboxylic acid can impact cellular signaling by interacting with signaling molecules and receptors, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, 5-Acetamido-1H-pyrrole-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, 5-Acetamido-1H-pyrrole-2-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Acetamido-1H-pyrrole-2-carboxylic acid in laboratory settings are important considerations for its use in biochemical studies. Over time, this compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to 5-Acetamido-1H-pyrrole-2-carboxylic acid can result in alterations in cellular metabolism and gene expression . These temporal effects highlight the need for careful monitoring of the compound’s stability during experiments.
Dosage Effects in Animal Models
The effects of 5-Acetamido-1H-pyrrole-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolism. At high doses, it can lead to toxic or adverse effects, including disruptions in metabolic pathways and cellular signaling . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly beyond a certain dosage. These findings underscore the importance of dosage optimization in experimental studies.
Metabolic Pathways
5-Acetamido-1H-pyrrole-2-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. One key pathway involves its decarboxylation by pyrrole-2-carboxylate decarboxylase, resulting in the formation of pyrrole . This reaction is crucial for the compound’s role in cellular metabolism, as it contributes to the regulation of metabolite levels and metabolic flux. Additionally, 5-Acetamido-1H-pyrrole-2-carboxylic acid can influence other metabolic pathways by modulating enzyme activity and gene expression.
Transport and Distribution
The transport and distribution of 5-Acetamido-1H-pyrrole-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of 5-Acetamido-1H-pyrrole-2-carboxylic acid can affect its biochemical activity, as its accumulation in certain tissues or organelles may enhance or inhibit its interactions with biomolecules.
Subcellular Localization
The subcellular localization of 5-Acetamido-1H-pyrrole-2-carboxylic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may be localized to the mitochondria, where it can influence mitochondrial metabolism and energy production . Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. The subcellular localization of 5-Acetamido-1H-pyrrole-2-carboxylic acid is critical for its biochemical function and effects on cellular processes.
属性
IUPAC Name |
5-acetamido-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4(10)8-6-3-2-5(9-6)7(11)12/h2-3,9H,1H3,(H,8,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWRTOKASDJRDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![tert-butyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B1381260.png)



![2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol](/img/structure/B1381265.png)
![tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B1381266.png)


